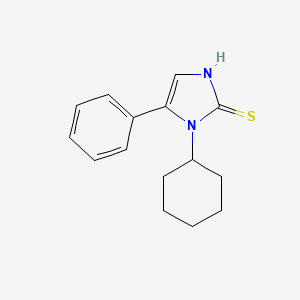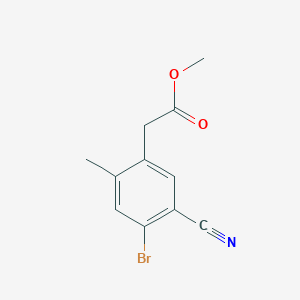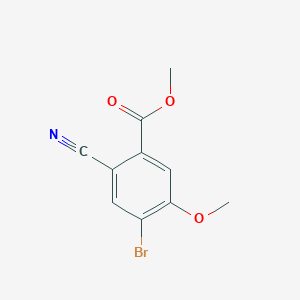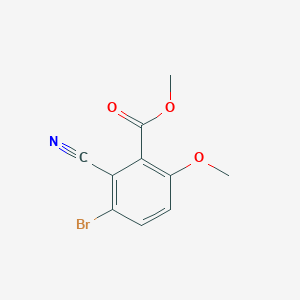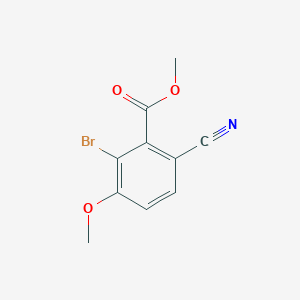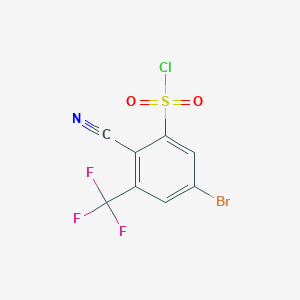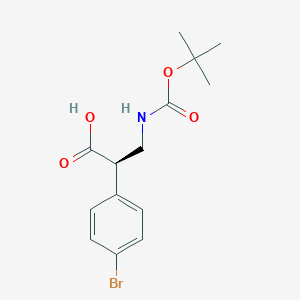
(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid” is a complex organic compound. It contains a boronic acid group, which is a trivalent boron-containing organic compound that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . Boronic acids are not found in nature and are derived synthetically from primary sources of boron .
Synthesis Analysis
The synthesis of boronic acids involves several steps. The first step involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis
The molecular structure of boronic acids is unique. The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . The pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols can be determined using 11B NMR spectroscopy .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Medicinal Chemistry
Boronic acids and their derivatives, including this compound, have been studied in Medicinal Chemistry . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Anticancer Applications
In the field of anticancer research , a series of dipeptide boronic acid compounds were synthesized, with this compound being one of the most promising ones . It has a better IC 50 value than bortezomib, a drug used in the treatment of multiple myeloma .
Antibacterial Applications
Boronic acids, including this compound, have shown antibacterial activity . The boronic acid group can interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth .
Antiviral Applications
This compound, as a boronic acid derivative, has potential antiviral applications . Boronic acids can interfere with viral replication processes, making them potential candidates for antiviral drug development .
Sensor Applications
Boronic acids, including this compound, have been used in the development of chemical sensors . The boronic acid group can interact with various analytes, allowing for the detection and quantification of these substances .
Drug Delivery Systems
This compound could be used in drug delivery systems . The boronic acid group can form reversible covalent bonds with certain biological molecules, allowing for targeted drug delivery .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds . Its bromophenyl group can undergo various reactions, allowing for the synthesis of a wide range of other compounds .
Mécanisme D'action
The mechanism of action of boronic acids involves the formation of boronate esters. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .
Orientations Futures
The unique properties of boronic acids make them particularly attractive for further studies in medicinal chemistry. Their low toxicity and their ultimate degradation into the environmentally friendly boric acid make boronic acids a particularly attractive class of synthetic intermediates . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
Propriétés
IUPAC Name |
(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFEPBGLNMTQI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

